MEISi-1 was developed through a high-throughput screening process aimed at identifying small molecule inhibitors of MEIS proteins. This involved computational methods such as molecular docking to evaluate interactions with the homeodomain of MEIS proteins, followed by in vitro validation using luciferase reporter assays and ex vivo hematopoietic stem cell assays . The compound is commercially available from Meinox Pharma Technologies.
MEISi-1 is classified as a small molecule inhibitor within the category of chemical compounds that target transcription factors. Its primary function is to inhibit the activity of Meis Homeobox 1, which plays a role in regulating gene expression associated with hematopoietic stem cells and cancer pathways.
The synthesis of MEISi-1 involves several steps, starting with the identification of potential small molecules through in silico screening against a library of over one million compounds. The compounds were assessed for predicted cytotoxicity and cardiotoxicity using computational models. Following this, selected candidates underwent laboratory validation through various biochemical assays .
The molecular structure of MEISi-1 includes functional groups that facilitate its interaction with the Meis Homeobox 1 protein. While detailed structural data such as X-ray crystallography or NMR results are not provided, it is implied that the structure allows for effective binding to the homeodomain region of the target protein.
MEISi-1's chemical identity can be referenced by its CAS number 446306-43-0, which aids in cataloging and retrieving information about this compound from chemical databases .
MEISi-1 primarily functions by inhibiting the transcriptional activity of Meis Homeobox 1. This inhibition leads to downregulation of target genes involved in hematopoietic stem cell self-renewal and proliferation . The specific chemical reactions involving MEISi-1 are centered around its binding interactions with protein targets rather than traditional organic chemical reactions.
The efficacy of MEISi-1 was demonstrated through luciferase reporter assays, which showed significant inhibition of MEIS-dependent transcriptional activity. Additionally, ex vivo studies confirmed its role in modulating hematopoietic stem cell dynamics .
MEISi-1 acts by binding to the homeodomain of Meis Homeobox 1, thereby preventing its interaction with DNA and other regulatory proteins necessary for gene transcription. This mechanism disrupts normal signaling pathways that promote stem cell self-renewal and proliferation .
Research indicates that inhibition of Meis proteins results in decreased expression levels of critical genes such as Hif-1α and Hif-2α, which are involved in cellular responses to hypoxia and stem cell maintenance . The precise molecular interactions remain an area for further investigation.
While specific physical properties such as melting point or boiling point are not detailed in the available literature, MEISi-1 is noted to be soluble in dimethyl sulfoxide, indicating good solubility characteristics for biological applications.
MEISi-1 has significant potential applications in scientific research, particularly in the fields of hematology and oncology. Its ability to inhibit Meis Homeobox 1 makes it a valuable tool for studying hematopoietic stem cell biology and exploring therapeutic strategies for cancers where Meis proteins play a pivotal role . Additionally, ongoing research may reveal further applications in other areas where modulation of transcription factors is beneficial.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2